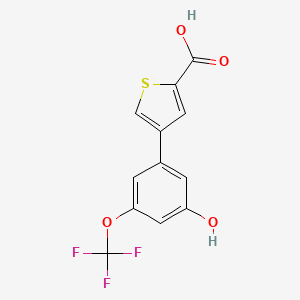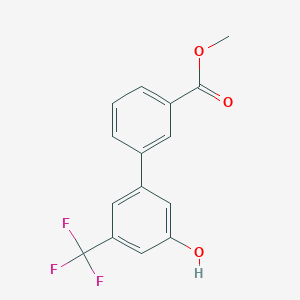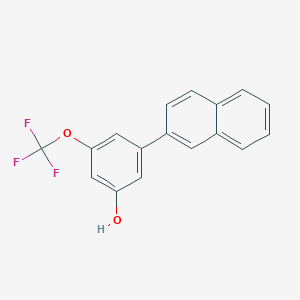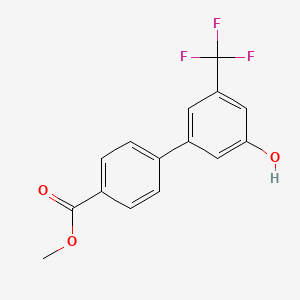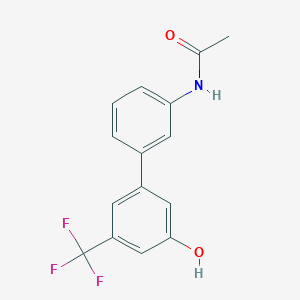
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is a phenolic compound that has been used in various scientific research applications. It is a white to off-white crystalline powder that has a melting point of about 129-131°C and a purity of 95%. 5-AP-3-TFP has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs.
Scientific Research Applications
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs. It has also been used to study the effects of environmental toxins on the human body.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that it binds to certain proteins in the body and alters their function. This binding can lead to changes in biochemical and physiological processes, such as the production of various hormones and enzymes. In addition, 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% may also act as an antioxidant, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize and is easily purified. In addition, it is stable at room temperature and is not toxic. However, there are some limitations to its use. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short shelf life and can degrade over time.
Future Directions
For research include further study into the mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%.
Synthesis Methods
The synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is a two-step process that involves the reaction of 3-aminophenol with acetic acid and trifluoromethylbenzene. In the first step, 3-aminophenol is reacted with acetic acid to form the intermediate product, 3-acetylaminophenol. This intermediate product is then reacted with trifluoromethylbenzene to form 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out in the presence of a catalyst and at a temperature of about 100-150°C.
properties
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)19-13-4-2-3-10(6-13)11-5-12(15(16,17)18)8-14(21)7-11/h2-8,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJSAGQNDKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686652 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-82-8 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


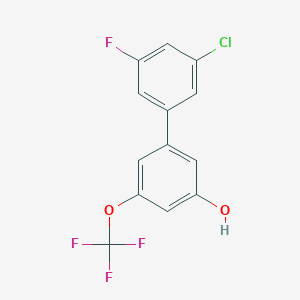
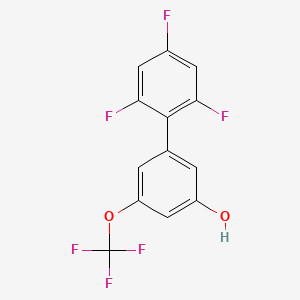

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
